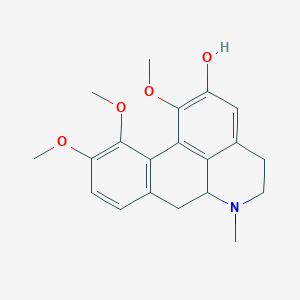

Litseglutine B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-14(22)19(24-3)18-16(12)13(21)9-11-5-6-15(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPSCNRRQGVBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (B560133), marketed as Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has significantly advanced the treatment of non-small cell lung cancer (NSCLC).[1][2] A key feature of osimertinib is its high potency and selectivity for both EGFR-sensitizing and resistance mutations, particularly the T790M mutation, while sparing wild-type (WT) EGFR.[1][3] This guide offers a detailed overview of osimertinib's molecular mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed for selective inhibition of mutant forms of EGFR. EGFR is a transmembrane glycoprotein (B1211001) that plays a crucial role in regulating cell growth, proliferation, and survival. In certain cancers like NSCLC, mutations in the EGFR gene can lead to its constitutive activation, which drives uncontrolled cell division.

Osimertinib's therapeutic effects are achieved through the following primary mechanisms:

-

Irreversible Covalent Binding: Osimertinib forms a covalent bond with the cysteine-797 (C797) residue located in the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively blocks the kinase activity of EGFR, thereby inhibiting the downstream signaling pathways that promote tumor growth and survival.

-

Selective Inhibition of Mutant EGFR: A distinguishing characteristic of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR. It potently inhibits EGFR with sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. The T790M mutation is a common mechanism of resistance to first- and second-generation EGFR TKIs. This selectivity helps to minimize off-target effects and improves the therapeutic window.

-

Inhibition of Downstream Signaling Pathways: By blocking EGFR activation, osimertinib effectively inhibits critical downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and differentiation.

Quantitative Data

The potency of osimertinib against various EGFR mutations has been quantified in vitro. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for mutant forms of EGFR.

| Cell Line | EGFR Mutation Status | IC50 (nM) for Proliferation Inhibition | Reference |

| PC-9 | Exon 19 deletion | 15 | |

| H1975 | L858R, T790M | 10 | |

| H3255 | L858R | 25 | |

| A549 | EGFR Wild-Type | >1000 |

Note: IC50 values can vary based on experimental conditions. The data presented is a representative summary from preclinical studies.

Signaling Pathway Visualization

Osimertinib's inhibition of mutant EGFR leads to the downregulation of key signaling pathways that drive tumor cell proliferation and survival.

Experimental Protocols

The characterization of osimertinib's mechanism of action relies on a variety of experimental techniques. Below are outlines of key protocols.

This protocol is for assessing the effect of osimertinib on the proliferation of NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete cell culture medium

-

Osimertinib

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

This protocol outlines the steps to assess the effect of Osimertinib on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

-

NSCLC cells

-

Osimertinib

-

Lysis buffer

-

BCA protein assay kit

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine the effect of Osimertinib on protein phosphorylation.

Conclusion

Osimertinib's mechanism of action, characterized by its irreversible and selective inhibition of mutant EGFR, represents a paradigm of precision medicine in oncology. Its ability to overcome the T790M resistance mutation has provided a critical therapeutic option for patients with NSCLC. The continued investigation of osimertinib, both as a monotherapy and in combination with other agents, holds promise for further improving outcomes for patients with EGFR-mutated lung cancer.

References

In-Depth Technical Guide to Compound X Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies and experimental protocols for the identification and validation of the molecular target of a hypothetical therapeutic candidate, Compound X. It is designed to be a practical resource for researchers and scientists involved in the drug discovery and development process.

Target Identification Methodologies

The initial step in understanding the mechanism of action of a novel compound is to identify its direct molecular target(s). A multi-pronged approach, combining affinity-based, activity-based, and genetic methods, provides the most robust and reliable path to target deconvolution.

Affinity-Based Approaches

Affinity-based methods leverage the binding interaction between a compound and its protein target to isolate and identify the target protein.

1.1.1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

In this classic approach, Compound X is chemically modified to incorporate an affinity tag (e.g., biotin) and immobilized on a solid support (e.g., agarose (B213101) beads). A cell lysate is then passed over this affinity matrix, and proteins that bind to Compound X are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

1.1.2. Photoaffinity Labeling (PAL)

PAL is a powerful technique to capture both strong and weak binding interactions in a cellular context. A derivative of Compound X is synthesized with a photoreactive group and a reporter tag (e.g., an alkyne for click chemistry). When exposed to UV light, the photoreactive group forms a covalent bond with the target protein, allowing for subsequent enrichment and identification.

Activity-Based Protein Profiling (ABPP)

ABPP is a functional chemoproteomic technique that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. Competitive ABPP is particularly useful for target identification. In this approach, a cell lysate is pre-incubated with Compound X before the addition of a broad-spectrum activity-based probe that targets a specific enzyme class. If Compound X binds to a member of this enzyme class, it will block the binding of the probe, leading to a decrease in the signal for that particular protein, which can be quantified by mass spectrometry.[1][2][3][4]

Genetic Approaches: CRISPR-Cas9 Screening

CRISPR-Cas9 technology enables systematic, genome-wide loss-of-function screens to identify genes that are essential for a compound's activity.[5] A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells. These cells are then treated with Compound X. Cells in which a gene essential for the compound's efficacy has been knocked out will be resistant to the compound and will be enriched in the surviving population. Deep sequencing of the sgRNAs in the resistant population reveals the genes that, when knocked out, confer resistance, thus pointing to the potential target or pathway of Compound X.

Target Validation Techniques

Once a putative target has been identified, it is crucial to validate that it is indeed the protein responsible for the therapeutic effects of Compound X.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct target engagement in a cellular environment. The principle behind CETSA is that the binding of a ligand (Compound X) to its target protein increases the thermal stability of the protein. Cells are treated with Compound X and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of Compound X indicates direct binding.

In Vitro Binding and Functional Assays

Biochemical and biophysical assays using the purified recombinant target protein can confirm a direct interaction with Compound X and quantify its binding affinity (e.g., using surface plasmon resonance or isothermal titration calorimetry). In vitro functional assays, such as enzyme activity assays, can demonstrate that the binding of Compound X modulates the biological activity of the target protein.

Genetic Validation

Knockdown or knockout of the identified target gene (e.g., using siRNA or CRISPR-Cas9) should phenocopy the effects of treating cells with Compound X. Conversely, overexpression of the target protein may lead to increased sensitivity to the compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key target identification and validation experiments for Compound X.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for Target Protein Y

| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (Compound X) |

| 45 | 100 | 100 |

| 50 | 95 | 98 |

| 55 | 75 | 92 |

| 60 | 40 | 85 |

| 65 | 15 | 60 |

| 70 | 5 | 30 |

| Tm (°C) | 58.5 | 64.0 |

Table 2: Competitive Activity-Based Protein Profiling (ABPP) Results

| Target Protein | IC50 (nM) of Compound X |

| Kinase A | >10,000 |

| Kinase B | 8,500 |

| Target Protein Y | 75 |

| Kinase C | 2,500 |

Table 3: Top Hits from CRISPR-Cas9 Knockout Screen for Compound X Resistance

| Gene | sgRNA Enrichment (Log2 Fold Change) | p-value |

| Target Protein Y | 8.2 | 1.5 x 10^-8 |

| Gene D | 4.5 | 3.2 x 10^-5 |

| Gene E | 3.8 | 1.1 x 10^-4 |

Detailed Experimental Protocols

Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of Compound X:

-

Synthesize a biotinylated derivative of Compound X.

-

Incubate 1 mg of the biotinylated compound with 1 ml of streptavidin-agarose beads in PBS for 2 hours at room temperature with gentle rotation.

-

Wash the beads three times with PBS to remove unbound compound.

-

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the Compound X-conjugated beads overnight at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or by boiling in SDS-PAGE sample buffer).

-

Neutralize the eluate if necessary.

-

Perform in-solution or in-gel tryptic digestion of the eluted proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap Fusion).

-

Typical LC-MS/MS Parameters:

-

Liquid Chromatography: C18 reverse-phase column with a 60-minute gradient of 5-40% acetonitrile (B52724) in 0.1% formic acid.

-

Mass Spectrometry:

-

MS1 Scan Range: 350-1500 m/z

-

Resolution: 120,000

-

Data-dependent acquisition (DDA) of the top 20 most intense ions.

-

MS2 Resolution: 30,000

-

Collision Energy: HCD at 30%

-

-

-

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Treat cells with Compound X at the desired concentration (or vehicle control) and incubate under normal culture conditions for 1 hour.

-

-

Heat Shock:

-

Harvest the cells and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 45°C to 70°C in 2-5°C increments) for 3 minutes in a thermal cycler. Include a non-heated control.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Transfer the supernatant (soluble protein fraction) to a new tube.

-

Quantify the protein concentration of the soluble fraction.

-

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Quantify the band intensities and plot the normalized intensity versus temperature to generate the melting curves.

-

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate two major signaling pathways often implicated in disease and targeted by small molecule inhibitors.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for target identification and validation.

References

- 1. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation of Paclitaxel (Taxol)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Paclitaxel (Taxol), a complex diterpenoid discovered in the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of cancer chemotherapy.[1] Its intricate molecular architecture, featuring a unique taxane (B156437) core with a four-membered oxetane (B1205548) ring and a C-13 ester side chain, posed a significant challenge for its initial structural determination.[1][2] The definitive elucidation, a landmark achievement published in 1971 by Wall, Wani, and colleagues, was accomplished through a combination of spectroscopic and crystallographic methods.[3][4] This guide provides an in-depth overview of the multi-faceted analytical techniques essential for the complete structural elucidation of Paclitaxel, serving as a model for the characterization of complex natural products. We will detail key experimental protocols, present spectral and crystallographic data in a structured format, and visualize the logical workflows and biological mechanisms of action.

Foundational Analysis: Molecular Formula and Fragmentation

Mass spectrometry (MS) is the initial and critical step for determining the molecular weight and elemental composition of a novel compound. High-resolution mass spectrometry (HRMS) provides the high-accuracy mass data needed to deduce the molecular formula, which for Paclitaxel was determined to be C₄₇H₅₁NO₁₄. Tandem MS (MS/MS) experiments, which involve the fragmentation of a selected parent ion, offer crucial clues about the molecule's substructures.

Quantitative Mass Spectrometry Data

High-resolution mass spectrometry provides precise mass-to-charge ratio (m/z) values, allowing for the confident determination of the elemental formula.

| Ion Adduct | Theoretical m/z | Observed m/z | Technique |

| [M+H]⁺ | 854.3386 | 854.3 | ESI-MS |

| [M+Na]⁺ | 876.3205 | 876.3 | ESI-MS |

| Data compiled from multiple sources indicating commonly observed adducts in Electrospray Ionization (ESI) Mass Spectrometry. |

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a standard method for the analysis of Paclitaxel in a research setting.

-

Sample Preparation: A dilute solution of Paclitaxel (~10 µg/mL) is prepared in a solvent system such as methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% formic acid to facilitate protonation.

-

Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). A gradient elution is typically used, with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Ionization: The eluent from the HPLC is directed into an electrospray ionization (ESI) source operating in positive ion mode. Key parameters such as spray voltage (e.g., 5500 V) and ion source temperature (e.g., 500 °C) are optimized.

-

Full Scan MS (MS1): A full scan mass spectrum is acquired over a range of m/z 150-1000 to detect the protonated molecular ion [M+H]⁺ and other adducts like [M+Na]⁺.

-

Tandem MS (MS2): The [M+H]⁺ ion (m/z 854.3) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are analyzed in the second mass analyzer, providing structural information.

Mapping the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For Paclitaxel, one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments were essential to assign specific proton and carbon signals and to establish through-bond connectivities, ultimately piecing together its complex fused ring system and side chain.

Illustrative NMR Spectral Data

The following table presents a selection of key ¹H and ¹³C NMR signals for Paclitaxel in CDCl₃. The full spectrum is highly complex, and these assignments are foundational for interpreting 2D NMR data.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| C2 | 203.8 | - | - |

| C4 | 81.1 | - | - |

| C5 | 84.4 | 4.97 | d |

| C7 | 72.1 | 4.40 | dd |

| C10 | 75.6 | 6.27 | s |

| C13 | 72.5 | 6.22 | t |

| C2' | 73.1 | 4.79 | d |

| C3' | 55.1 | 5.67 | dd |

| Note: This table is a simplified representation of key signals for illustrative purposes. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified Paclitaxel is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or DMSO-d₆, and transferred to a 5 mm NMR tube.

-

Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired, often using proton decoupling to simplify the spectrum to single lines for each carbon. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

-

2D NMR Acquisition: A suite of 2D experiments (e.g., COSY, HSQC, HMBC) is run to establish correlations. These experiments are essential for assigning signals unambiguously and confirming the connectivity of the molecular structure.

Definitive 3D Architecture: X-Ray Crystallography

While spectroscopic methods build a 2D map of a molecule, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure. The 1971 publication on Paclitaxel's structure relied heavily on X-ray studies of degradation products. Later studies on the intact molecule confirmed its complex stereochemistry and conformational preferences.

Crystallographic Data for Paclitaxel

The crystal structure reveals the precise spatial arrangement of atoms, bond lengths, and angles.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.661 |

| b (Å) | 28.275 |

| c (Å) | 19.839 |

| β (°) | 99.73 |

| Molecules per Asymmetric Unit (Z') | 2 |

| Data from the crystal structure determination of Paclitaxel, which also included solvent molecules in the unit cell. |

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals of Paclitaxel are grown, often by slow evaporation of a solution containing a mixture of solvents like dioxane, water, and xylene.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. Due to sensitivity to air and solvent loss, crystals may need to be sealed in a capillary tube with mother liquor.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms. These positions are then refined to best fit the experimental data, yielding the final, high-resolution 3D structure.

Visualizing Workflows and Mechanisms

Understanding the process of structural elucidation and the biological context of a molecule like Paclitaxel is aided by clear diagrams.

Logical Elucidation Workflow

The structural determination of a complex natural product follows a logical progression, where each technique provides a piece of the puzzle.

Mechanism of Action: Key Signaling Pathways

Paclitaxel's anticancer effect stems from its unique ability to stabilize microtubules, leading to cell cycle arrest and the induction of programmed cell death (apoptosis) through various signaling pathways.

References

pharmacokinetic profile of [Compound X]

An In-depth Technical Guide on the Pharmacokinetic Profile of Osimertinib (B560133)

Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has transformed the treatment of non-small cell lung cancer (NSCLC) by being highly selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having limited activity against wild-type EGFR.[1][2] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of osimertinib, designed for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile

Osimertinib demonstrates predictable pharmacokinetic characteristics, which are crucial for its clinical efficacy and safety profile. Its absorption, distribution, metabolism, and excretion have been extensively studied.[3]

Absorption

Following oral administration, osimertinib is slowly absorbed, with the median time to reach maximum plasma concentration (Tmax) being approximately 6 to 7 hours.[4] The absolute oral bioavailability of osimertinib is 69.8%. The presence of a high-fat meal does not have a clinically significant impact on its absorption.

Distribution

Osimertinib has a large volume of distribution at a steady state (Vss), estimated to be 918 L, indicating extensive distribution into tissues. It is highly bound to plasma proteins, with a binding percentage of 95%. Notably, osimertinib can effectively cross the blood-brain barrier, which is crucial for treating central nervous system (CNS) metastases in NSCLC patients.

Metabolism

Osimertinib is primarily metabolized in the liver through oxidation and dealkylation, predominantly by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Two pharmacologically active metabolites, AZ5104 and AZ7550, have been identified in plasma. These metabolites circulate at approximately 10% of the concentration of the parent compound. In vitro studies have shown that AZ5104 is more potent against both mutant and wild-type EGFR, while AZ7550 has a potency and selectivity profile similar to osimertinib.

Excretion

Osimertinib is eliminated from the body primarily through feces, which accounts for 68% of the administered dose, with a smaller portion (14%) excreted in the urine. Only about 2% of the drug is excreted unchanged. The population-estimated mean elimination half-life is approximately 48 hours, and the oral clearance is 14.3 L/hr.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of Osimertinib

| Parameter | Value | Reference(s) |

| Absorption | ||

| Time to Cmax (Tmax) | 6 - 7 hours | |

| Absolute Bioavailability | 69.8% | |

| Distribution | ||

| Volume of Distribution (Vss) | 918 L | |

| Plasma Protein Binding | 95% | |

| Metabolism | ||

| Primary Metabolizing Enzymes | CYP3A4/5 | |

| Active Metabolites | AZ5104, AZ7550 | |

| Excretion | ||

| Elimination Half-life (t½) | 48 hours | |

| Oral Clearance (CL/F) | 14.3 L/h | |

| Route of Elimination | Feces (68%), Urine (14%) |

Experimental Protocols

Protocol 1: Determination of Osimertinib Concentration in Biological Matrices by UPLC-MS/MS

This protocol outlines a general method for the quantification of osimertinib in plasma and tissue samples, based on commonly used ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques.

1. Sample Preparation:

-

Plasma: To 50 µL of plasma, add an internal standard (e.g., glimepiride) and 350 µL of acetonitrile (B52724) to precipitate proteins. Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm) for 5-10 minutes. Collect the supernatant for analysis.

-

Tissue Homogenates (Lung, Brain): Homogenize tissue samples in a suitable buffer. Perform protein precipitation as described for plasma.

2. UPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable C18 column. The mobile phase can consist of a gradient of an aqueous solution (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for osimertinib and the internal standard.

3. Quantification:

-

Construct a calibration curve using standards of known osimertinib concentrations in the same biological matrix.

-

Determine the concentration of osimertinib in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

This protocol describes a typical design for a preclinical pharmacokinetic study of osimertinib in rats.

1. Animal Dosing and Sampling:

-

Use adult Sprague-Dawley rats.

-

Administer osimertinib orally via gavage at a specified dose (e.g., 8.0 mg/kg).

-

Collect blood samples (approximately 0.2-0.4 mL) from the orbital sinus or other appropriate site at multiple time points post-dosing (e.g., 0.5, 2, 4, 8, 12, and 24 hours).

-

Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

2. Plasma Preparation:

-

Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

3. Bioanalysis:

-

Analyze the plasma samples for osimertinib concentration using the validated UPLC-MS/MS method described in Protocol 1.

4. Pharmacokinetic Analysis:

-

Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance from the plasma concentration-time data.

Mandatory Visualization

Signaling Pathway

References

An In-depth Technical Guide to the Solubility and Stability of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information herein is intended to support research, development, and formulation activities by providing key data and standardized experimental protocols.

Ibuprofen: Physicochemical Properties

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a BCS Class II drug, characterized by high permeability and low aqueous solubility. Its acidic nature, with a pKa of approximately 4.4, plays a crucial role in its solubility profile, which is highly dependent on the pH of the medium.

Solubility Profile

Ibuprofen is practically insoluble in water but exhibits high solubility in most organic solvents. Its solubility in aqueous media increases significantly at pH values above its pKa due to the ionization of the carboxylic acid group.

Aqueous Solubility

The aqueous solubility of Ibuprofen is a critical factor influencing its dissolution and subsequent absorption. The tables below summarize its solubility in water and at various pH levels.

Table 1: Solubility of Ibuprofen in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Water | 21 mg/L | 25 |

| Ethanol | ~66 g/100 mL (90% EtOH) | 40 |

| Methanol | Very soluble | Not Specified |

| Acetone | Very soluble | Not Specified |

| Dichloromethane | Very soluble | Not Specified |

| DMSO | ~50 mg/mL | Not Specified |

| Dimethylformamide | ~45 mg/mL | Not Specified |

Table 2: pH-Dependent Aqueous Solubility of Ibuprofen at 37°C

| pH | Solubility (mg/mL) |

| 1.0 | 0.038 |

| 4.5 | 0.084 |

| 5.5 | 0.685 |

| 6.8 | 3.37 |

| 7.2 | ~2.0 (in PBS) |

| 7.4 | 0.432 |

Stability Profile

The stability of Ibuprofen is influenced by several environmental factors, including pH, temperature, and light. Understanding its degradation pathways and kinetics is essential for developing stable formulations with an adequate shelf-life.

Degradation Kinetics and Pathways

Ibuprofen degradation generally follows pseudo-first-order kinetics under various stress conditions.[1][2] The primary degradation pathways involve oxidation and photodegradation. One of the major degradation products identified is 4-isobutylacetophenone.[3][4][5]

Table 3: Summary of Ibuprofen Stability under Different Conditions

| Condition | Observations | Key Degradation Products |

| Acidic (pH 1.85) + Heat (85°C) | Significant degradation (up to 70% loss in 21 hours). | 4-isobutylacetophenone |

| Basic (pH 10.40) + Heat (85°C) | No noticeable degradation over 21 hours. | - |

| Neutral + Heat (85°C) | No noticeable degradation over 72 hours. | - |

| Photodegradation (Simulated Sunlight) | Degradation is enhanced in the presence of clay particles. Can lead to the formation of multiple by-products. | 4-isobutylacetophenone, 4-acetyl benzoic acid, 4-(1-carboxyethyl)benzoic acid |

| Oxidative (H₂O₂) | Susceptible to oxidation. | 1-(4-isobutylphenyl)-1-ethanol, 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid |

| Aqueous Solution (Room Temperature) | Stable in normal saline and 5% dextrose in water for up to 14 days at 4°C. | - |

Experimental Protocols

The following sections detail standardized protocols for assessing the solubility and stability of Ibuprofen.

Protocol for Shake-Flask Solubility Measurement

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

Ibuprofen powder

-

Solvent of interest (e.g., phosphate (B84403) buffer pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of Ibuprofen powder to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantify the concentration of Ibuprofen in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

The calculated concentration represents the solubility of Ibuprofen in the tested solvent under the specified conditions.

Protocol for Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of analytical methods. These studies expose the drug substance to stress conditions more severe than accelerated stability testing.

Stress Conditions:

-

Acid Hydrolysis: Dissolve Ibuprofen in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve Ibuprofen in 0.1 N NaOH and heat at 60°C for a specified period.

-

Oxidation: Treat an aqueous solution of Ibuprofen with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose solid Ibuprofen powder to dry heat (e.g., 105°C) for a specified period.

-

Photostability: Expose a solution and solid Ibuprofen to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Procedure:

-

Prepare solutions or expose solid samples of Ibuprofen to the stress conditions outlined above.

-

At predetermined time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples using a suitable stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

-

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Visualizations

Experimental Workflow for Stability Testing

References

A Comprehensive Technical Guide to the Biological Functions of Rapamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound first discovered in a soil sample from Easter Island (Rapa Nui).[1] Initially identified for its antifungal properties, its potent immunosuppressive and antiproliferative effects have since become the focus of extensive research.[1][2] Approved by the FDA in 1999 for preventing kidney transplant rejection, Rapamycin's mechanism of action has made it a crucial tool in both clinical practice and biomedical research, with significant implications for oncology, immunology, and the study of aging.[1][3] This guide provides an in-depth overview of the core biological functions of Rapamycin, its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of mTOR Signaling

Rapamycin's biological effects are primarily mediated through the inhibition of a serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR). mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from various upstream pathways, including growth factors, nutrients (amino acids), energy levels, and cellular stress.

mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique components and functions.

-

mTORC1: Composed of mTOR, Raptor, mLST8, PRAS40, and Deptor. It is sensitive to Rapamycin and primarily regulates cell growth by controlling protein synthesis, lipid synthesis, and autophagy.

-

mTORC2: Contains mTOR, Rictor, mSIN1, and mLST8. It is generally considered insensitive to acute Rapamycin treatment and is involved in promoting cellular survival by activating Akt and regulating the cytoskeleton.

Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex, leading to its allosteric inhibition.

The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors:

-

S6 Kinase 1 (S6K1): A critical regulator of ribosome biogenesis and protein synthesis. Inhibition of S6K1 phosphorylation leads to a decrease in the translation of mRNAs, thereby halting cell growth and proliferation.

-

4E-Binding Protein 1 (4E-BP1): A translational repressor that, when hypophosphorylated, binds to the eukaryotic initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation. mTORC1 inhibition leads to active, hypophosphorylated 4E-BP1, further suppressing protein synthesis.

This intricate signaling network is visualized below.

Key Biological Functions

Rapamycin's inhibition of mTORC1 translates into three primary, well-documented biological functions: immunosuppression, anti-proliferative activity, and induction of autophagy.

-

Immunosuppression: Rapamycin is a potent immunosuppressant that blocks the activation of T cells and B cells by inhibiting their proliferation in response to antigenic and cytokine stimulation. This has led to its widespread clinical use in preventing organ transplant rejection. It is often used as an alternative to calcineurin inhibitors to reduce nephrotoxicity.

-

Anti-Proliferative Effects: By arresting the cell cycle, primarily at the G1/S phase transition, Rapamycin effectively inhibits the proliferation of a wide range of cell types, including cancer cells. Dysregulation of the mTOR pathway is a common feature in many cancers, making it a key therapeutic target. Rapamycin and its analogs (rapalogs) have been studied extensively for their anti-tumor properties.

-

Induction of Autophagy: Autophagy is a catabolic process where cells degrade and recycle their own components. mTORC1 is a key negative regulator of autophagy. When nutrients are abundant, active mTORC1 phosphorylates and inhibits the ULK1/Atg13/FIP200 complex, a critical initiator of autophagy. By inhibiting mTORC1, Rapamycin removes this brake, leading to the robust induction of autophagy. This function is of significant interest in the context of neurodegenerative diseases and aging.

Quantitative Data Summary

The efficacy of Rapamycin varies significantly depending on the cell type and context. The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Efficacy of Rapamycin in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Citation |

| Ca9-22 | Human Gingival Carcinoma | MTT | ~15 µM | |

| MDA-MB-231 | Triple-Negative Breast Cancer | ATPlite | >10 µM | |

| MDA-MB-468 | Triple-Negative Breast Cancer | ATPlite | 0.1061 µM | |

| MCF-7 | Breast Cancer | Cell Growth | 20 nM | |

| HuH7 | Hepatoma | Cell Viability | 1047 ± 148 µg/mL (Cetuximab co-treatment) | |

| HepG2 | Hepatoma | Cell Viability | 1198 ± 435 µg/mL (Cetuximab co-treatment) |

Table 2: Summary of Clinical Trial Data for Rapamycin (Sirolimus) in Transplantation

| Study Focus | Patient Population | Key Findings | Potential Risks/Side Effects | Citation |

| Immunosuppression | Kidney Transplant Recipients | Effective in preventing organ rejection, often used to minimize calcineurin inhibitor exposure. | Increased risk of rejection, hyperlipidemia, proteinuria, delayed wound healing. | |

| Survival Benefit | Hepatocellular Carcinoma (HCC) Transplant Patients | Studies suggest a potential survival benefit, especially in patients with an over-activated mTOR pathway. | Data is still debated; some studies show no significant overall survival benefit. | |

| Mortality Risk | Kidney Transplant Recipients | Some observational studies and meta-analyses have associated sirolimus with a higher risk of all-cause death compared to controls. | Higher mortality and graft loss compared to calcineurin inhibitors in some studies. |

Detailed Experimental Protocols

Here we provide detailed methodologies for key experiments used to investigate the biological functions of Rapamycin.

Protocol 1: Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is used to assess the phosphorylation status of key mTORC1 downstream targets, such as S6K1 and 4E-BP1, to confirm Rapamycin's inhibitory activity.

Methodology

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) and grow to 70-80% confluency. Treat cells with the desired concentration of Rapamycin (e.g., 10-100 nM) or vehicle (DMSO) for a specified duration (e.g., 1-24 hours).

-

Protein Extraction:

-

Aspirate the culture medium and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 1X SDS sample buffer (e.g., 500 µl for a 10 cm plate) directly to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

Sample Preparation and SDS-PAGE:

-

Normalize samples to the same protein concentration. Mix with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

-

Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and total proteins, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBS-T.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the change in protein phosphorylation levels relative to total protein and controls.

Protocol 2: Cell Proliferation MTT Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation, to quantify Rapamycin's cytostatic effects.

Methodology

-

Cell Seeding: Seed cells (e.g., Ca9-22) into a 96-well plate at a specific density (e.g., 5x10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Rapamycin (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add MTT solution (e.g., 5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against Rapamycin concentration to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).

Protocol 3: Autophagy Induction and Detection by LC3-II Western Blot

This protocol is the most common method to monitor autophagy. It detects the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Methodology

-

Cell Culture and Treatment: Plate cells and grow to 60-70% confluency. Treat cells with an autophagy inducer (e.g., 50-200 nM Rapamycin) or vehicle control for the desired time (e.g., 24 hours).

-

Autophagic Flux Assay (Optional but Recommended): To distinguish between autophagy induction and a blockage of lysosomal degradation, treat a parallel set of cells with Rapamycin in the presence of a lysosomal inhibitor like Bafilomycin A1 (e.g., 50 nM) for the final few hours of incubation. A further increase in LC3-II levels in the co-treated group indicates a functional autophagic flux.

-

Protein Extraction and Western Blot: Harvest the cells and perform protein extraction, quantification, SDS-PAGE, and transfer as described in Protocol 1.

-

Immunoblotting:

-

Block the membrane and incubate overnight at 4°C with a primary antibody specific for LC3B (e.g., at 1:1000 dilution). It is also common to probe for p62/SQSTM1, a protein that is degraded by autophagy; a decrease in p62 levels further confirms autophagy induction.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Visualize bands using ECL. Quantify the band intensities for both LC3-I and LC3-II. An increase in the LC3-II band intensity or the LC3-II/LC3-I ratio indicates autophagy induction.

Rapamycin is a cornerstone compound in cellular biology and pharmacology due to its specific inhibition of the central metabolic regulator, mTOR. Its well-defined mechanism of action has enabled researchers to dissect fundamental cellular processes, including growth, proliferation, and autophagy. For drug development professionals, Rapamycin and its analogs continue to be of high interest, not only for their established roles in immunosuppression and oncology but also for their therapeutic potential in a range of age-related and metabolic diseases. The protocols and data presented in this guide offer a robust framework for the continued investigation and application of this remarkable compound.

References

An In-depth Technical Guide on the Early-Stage Research of Adagrasib

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adagrasib (formerly MRTX849) is a potent, selective, and orally bioavailable small-molecule inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[3][4] Adagrasib works by irreversibly binding to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[5] This action effectively blocks downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. The development of adagrasib represents a significant advancement in targeted cancer therapy, offering a new treatment paradigm for patients with KRAS G12C-mutated cancers that were previously considered "undruggable".

Mechanism of Action

Under normal physiological conditions, the KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes. The G12C mutation, a substitution of glycine (B1666218) to cysteine at codon 12, disrupts the intrinsic GTPase activity of KRAS, causing it to be constitutively active. This leads to uncontrolled downstream signaling, promoting tumorigenesis.

Adagrasib is designed to specifically target the cysteine residue of the KRAS G12C mutant. It forms a covalent, irreversible bond with this residue, effectively locking the protein in its inactive GDP-bound conformation. This prevents the subsequent activation of downstream signaling cascades, thereby inhibiting tumor cell growth and inducing apoptosis. Preclinical models have shown that adagrasib has a cellular half-maximal inhibitory concentration (IC50) of approximately 5 nM and demonstrates over 1,000-fold selectivity for KRAS G12C compared to wild-type KRAS.

Signaling Pathway

The following diagram illustrates the KRAS signaling pathway and the mechanism of action of Adagrasib.

Caption: KRAS G12C Signaling Pathway and Adagrasib's Point of Intervention.

Preclinical and Clinical Data Summary

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated adagrasib's potent antitumor activity in various KRAS G12C-mutated cancer cell lines and patient-derived xenograft models. In a panel of 26 models, adagrasib treatment resulted in a 30% tumor volume reduction in 17 of them (65%).

| Parameter | Value | Reference |

| Cellular IC50 | ~5 nM | |

| Selectivity (vs. WT KRAS) | >1,000-fold | |

| Tumor Volume Reduction (Xenograft models) | 30% in 65% of models |

Pharmacokinetic Properties

Adagrasib has been optimized for favorable pharmacokinetic properties, including high oral bioavailability, a long half-life of approximately 24 hours, and extensive tissue distribution. Notably, it also demonstrates the ability to penetrate the central nervous system (CNS), which is significant as brain metastases are common in patients with KRAS G12C-mutated NSCLC.

| Parameter | Value | Reference |

| Half-life (t1/2) | ~24 hours | |

| Time to Max Concentration (Tmax) | 4.17 hours (single 600mg dose) | |

| Apparent Volume of Distribution | 942 L | |

| CNS Penetration (Kp,uu) | ~0.47 | |

| Plasma Protein Binding | 98% |

Clinical Trial Data (KRYSTAL-1)

The KRYSTAL-1 trial was a pivotal multicohort Phase 1/2 study that evaluated adagrasib in patients with KRAS G12C-mutated solid tumors. The results from this trial led to the accelerated approval of adagrasib for previously treated KRAS G12C-mutated advanced/metastatic NSCLC.

| Endpoint | NSCLC Cohort (n=112) | Reference |

| Objective Response Rate (ORR) | 42.9% | |

| Disease Control Rate (DCR) | 80% | |

| Median Duration of Response (DOR) | 8.5 months | |

| Median Progression-Free Survival (PFS) | 6.5 months | |

| Median Overall Survival (OS) | 12.6 months | |

| Intracranial ORR (n=33) | 33.3% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of adagrasib on cancer cells.

-

Cell Seeding: Cancer cells (e.g., NSCLC cell lines with KRAS G12C mutation) are seeded in 96-well plates at a density of approximately 6,000 cells per well and incubated overnight.

-

Drug Treatment: The cells are then treated with varying concentrations of adagrasib (e.g., 0-16 µM) for a specified period, typically 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., isopropanol-DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader to determine the percentage of viable cells relative to an untreated control.

Western Blotting for Phospho-ERK and Phospho-AKT

This technique is used to determine the effect of adagrasib on the phosphorylation status of key downstream signaling proteins.

-

Cell Lysis: Cells treated with adagrasib are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK and AKT.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to assess the level of protein phosphorylation.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of adagrasib in a living organism.

-

Cell Implantation: Female nu/nu mice (6-7 weeks old) are implanted with KRAS G12C-mutant NSCLC cells, either subcutaneously or intracranially.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives adagrasib orally at a specified dose and schedule (e.g., 100 mg/kg twice daily), while the control group receives a vehicle.

-

Tumor Monitoring: Tumor volume is measured regularly using calipers. For intracranial models, tumor growth can be monitored using bioluminescence imaging (BLI).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as pharmacodynamic assessments (e.g., pERK levels) and histological examination.

Experimental Workflow Visualization

The following diagram provides a logical workflow for the preclinical evaluation of a KRAS G12C inhibitor like Adagrasib.

Caption: A generalized workflow for the preclinical to clinical development of a targeted therapy.

Mechanisms of Resistance

Despite the promising activity of adagrasib, acquired resistance is a significant clinical challenge. Mechanisms of resistance can be broadly categorized as "on-target" (involving the KRAS gene itself) or "off-target" (bypassing the need for KRAS signaling).

On-Target Resistance Mechanisms:

-

Secondary KRAS mutations: New mutations in the KRAS gene can prevent adagrasib from binding effectively.

-

KRAS G12C amplification: An increase in the number of copies of the KRAS G12C allele can overcome the inhibitory effect of the drug.

Off-Target Resistance Mechanisms:

-

Bypass signaling: Activation of other signaling pathways can compensate for the inhibition of KRAS. This can occur through mutations or amplifications in genes such as NRAS, BRAF, MAP2K1, RET, and MET.

-

Loss of tumor suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN can also lead to resistance.

-

Histologic transformation: In some cases, lung adenocarcinoma can transform into squamous cell carcinoma, a different subtype of lung cancer that may not be dependent on KRAS signaling.

Conclusion

Adagrasib has emerged as a valuable therapeutic agent for patients with KRAS G12C-mutated cancers. Its targeted mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy represent a significant step forward in the treatment of this challenging disease. However, the development of resistance remains a hurdle. A deeper understanding of the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination strategies to improve long-term outcomes for patients.

References

- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Adagrasib used for? [synapse.patsnap.com]

- 4. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]

- 5. What is the mechanism of Adagrasib? [synapse.patsnap.com]

Methodological & Application

Application Note & Protocol: [Compound X] Assay Development

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Compound X is a novel, potent, and selective small molecule inhibitor of Kinase Y, a critical enzyme in the MAPK/ERK signaling cascade. Dysregulation of this pathway is a key driver in various forms of cancer, making Kinase Y an attractive therapeutic target. This document provides detailed protocols for a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of Compound X against recombinant Kinase Y and a cell-based proliferation assay to assess its anti-proliferative effects in a relevant cancer cell line.

Principle of the Assays

The biochemical assay is a luminescence-based kinase assay that quantifies the amount of ATP remaining in the solution after a kinase reaction. The amount of light generated is inversely proportional to the activity of Kinase Y. The cell-based assay utilizes a reagent that is converted into a fluorescent product by metabolically active cells. The resulting fluorescent signal is directly proportional to the number of viable cells, allowing for the measurement of cell proliferation.

Materials and Reagents

-

Compound X

-

Recombinant Human Kinase Y

-

Kinase Y substrate peptide

-

ATP

-

Kinase buffer

-

Luminescence-based kinase assay kit

-

Cancer cell line expressing Kinase Y (e.g., HT-29)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Cell proliferation assay kit

-

White, flat-bottom 96-well plates (for biochemical assay)

-

Clear, flat-bottom 96-well plates (for cell-based assay)

-

Plate reader with luminescence and fluorescence detection capabilities

Experimental Protocols

Biochemical IC50 Determination for Compound X

-

Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

-

Assay Plate Preparation: Add 5 µL of the diluted Compound X or DMSO (as a control) to the wells of a white 96-well plate.

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing Kinase Y, its substrate peptide, and ATP in kinase buffer.

-

Add 20 µL of the kinase reaction mixture to each well of the assay plate.

-

Incubate the plate at room temperature for 1 hour.

-

-

Signal Detection:

-

Add 25 µL of the luminescence detection reagent to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized data against the logarithm of the Compound X concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Proliferation Assay

-

Cell Seeding: Seed the cancer cells in a clear 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Compound X in cell culture medium. Add 100 µL of the diluted compound to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Signal Detection:

-

Add 20 µL of the cell proliferation reagent to each well.

-

Incubate for 2 hours at 37°C.

-

Measure the fluorescence signal using a plate reader (Excitation: 560 nm, Emission: 590 nm).

-

-

Data Analysis:

-

Normalize the data to the DMSO-treated control wells.

-

Plot the normalized data against the logarithm of the Compound X concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

Data Presentation

Table 1: Biochemical Potency of Compound X

| Parameter | Value |

| Target | Kinase Y |

| IC50 (nM) | 15.2 |

| Hill Slope | -1.1 |

| R² | 0.99 |

Table 2: Anti-proliferative Activity of Compound X

| Cell Line | EC50 (nM) |

| HT-29 | 78.5 |

| A549 | 120.3 |

| MCF-7 | >1000 |

Visualizations

Caption: MAPK/ERK pathway with Compound X inhibition of Kinase Y.

Caption: Workflow for the biochemical IC50 determination.

Caption: Workflow for the cell-based proliferation assay.

Application Notes and Protocols: The Use of [Compound X] in Cell Culture

To provide you with accurate and detailed Application Notes and Protocols for "[Compound X]," the specific name of the compound is required. The biological effects, mechanism of action, optimal concentrations, and appropriate experimental procedures are all highly specific to the individual compound.

Once you provide the name of the compound, a comprehensive guide will be generated, including the following sections:

-

Introduction: A brief overview of the compound, its primary mechanism of action, and its common applications in cell culture.

-

Materials and Equipment: A list of necessary reagents and equipment for the described protocols.

-

Quantitative Data Summary: A table summarizing key parameters such as effective concentration ranges in various cell lines, incubation times, and observed cellular effects.

-

Detailed Experimental Protocols: Step-by-step instructions for common applications, such as cell viability assays, western blotting to analyze protein expression changes, or functional assays relevant to the compound's activity.

-

Signaling Pathway and Workflow Diagrams: Visual representations created using Graphviz to illustrate the compound's mechanism of action and the experimental workflows.

Example of What Can Be Provided (Using a Placeholder)

Below is a generic template of what the final output could look like. Please replace "[Compound X]" with your specific compound of interest to receive a detailed and accurate guide.

1. Introduction

[Compound X] is a small molecule inhibitor of the [Target Protein/Pathway]. Its ability to modulate [Specific Cellular Process] makes it a valuable tool for studying [Area of Research] in a cell culture setting. These notes provide detailed protocols for the effective use of [Compound X] and for analyzing its impact on cellular signaling.

2. Mechanism of Action

[Compound X] exerts its biological effects through the specific inhibition of the [Target Signaling Pathway]. By binding to [Target Molecule], it prevents downstream signaling events, ultimately leading to [Describe Cellular Outcome, e.g., apoptosis, cell cycle arrest, differentiation].

Caption: Mechanism of action of [Compound X] in the [Target Signaling Pathway].

3. Quantitative Data Summary

The following table summarizes the typical working concentrations and observed effects of [Compound X] in various cell lines. It is important to note that optimal conditions may vary and should be determined empirically for your specific cell line and experimental setup.

| Cell Line | Effective Concentration (EC50) | Incubation Time | Observed Effect |

| Cell Line A | [Value] µM | [Time] hours | [Effect on Viability/Proliferation] |

| Cell Line B | [Value] µM | [Time] hours | [Induction of Apoptosis/Autophagy] |

| Cell Line C | [Value] nM | [Time] hours | [Inhibition of Target Phosphorylation] |

4. Experimental Protocols

4.1. Protocol for Treating Cells with [Compound X]

This protocol describes the general steps for treating adherent cells with [Compound X].

Caption: Workflow for cell treatment with [Compound X].

Methodology:

-

Cell Seeding: Plate cells at a density of [Specify Density, e.g., 1 x 10^4 cells/well] in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Preparation of [Compound X]: Prepare a stock solution of [Compound X] in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Carefully remove the existing medium from the wells and replace it with the medium containing the various concentrations of [Compound X]. Include a vehicle control (medium with the solvent at the same concentration used for the highest [Compound X] dose).

-

Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo®) or cell lysis for protein analysis.

Please provide the specific name of your compound of interest to receive a tailored and actionable guide.

Application Notes and Protocols for Inhibirex in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to Inhibirex

Inhibirex is a potent and selective small molecule inhibitor of Kinase Y, a critical enzyme in the pro-inflammatory signaling cascade. By targeting Kinase Y, Inhibirex effectively modulates downstream inflammatory responses, making it a promising therapeutic candidate for autoimmune diseases. These application notes provide detailed protocols and data for the use of Inhibirex in a murine collagen-induced arthritis (CIA) model, a well-established preclinical model for rheumatoid arthritis.[1][2][3][4]

The mechanism of action of Inhibirex involves the inhibition of Kinase Y, which in turn prevents the phosphorylation and activation of downstream transcription factors responsible for the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This targeted approach is designed to reduce inflammation and subsequent joint damage observed in arthritis.

In Vivo Pharmacokinetics in Mice

A thorough understanding of the pharmacokinetic (PK) profile of a compound is essential for designing efficacious in vivo studies.[5] The following table summarizes the key PK parameters of Inhibirex in male C57BL/6 mice following a single administration.

Table 1: Pharmacokinetic Parameters of Inhibirex in C57BL/6 Mice

| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |

| Tmax (h) | 0.25 | 1.0 |

| Cmax (ng/mL) | 850 ± 120 | 1200 ± 250 |

| AUC0-last (ng·h/mL) | 1800 ± 300 | 4500 ± 650 |

| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |

| Bioavailability (%) | - | 50 |

Data are presented as mean ± standard deviation (n=3 mice per group).

These data indicate that Inhibirex is orally bioavailable and achieves plasma concentrations relevant for target engagement.

Efficacy of Inhibirex in a Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis as it shares many pathological and immunological features with the human disease. In this study, DBA/1 mice were immunized with type II collagen to induce arthritis and then treated with Inhibirex.

Table 2: Efficacy of Inhibirex in the CIA Mouse Model

| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL, Day 42) |

| Vehicle Control | 10.2 ± 1.5 | 3.8 ± 0.4 | 150 ± 25 |

| Inhibirex (10 mg/kg, PO, daily) | 4.5 ± 1.2 | 2.5 ± 0.3 | 65 ± 15 |

| Inhibirex (30 mg/kg, PO, daily) | 2.1 ± 0.8 | 1.9 ± 0.2 | 30 ± 10 |

p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation (n=10 mice per group).

Inhibirex demonstrated a dose-dependent reduction in the clinical signs of arthritis, including a significant decrease in the mean arthritis score and paw thickness. Furthermore, treatment with Inhibirex led to a marked reduction in the systemic levels of the pro-inflammatory cytokine TNF-α.

Safety and Tolerability

Preclinical safety and toxicology studies are crucial to assess the potential adverse effects of a new drug candidate. In a 14-day repeat-dose study in healthy C57BL/6 mice, Inhibirex was well-tolerated at doses up to 100 mg/kg/day.

Table 3: Safety and Tolerability of Inhibirex in C57BL/6 Mice (14-Day Study)

| Parameter | Vehicle Control | Inhibirex (30 mg/kg/day) | Inhibirex (100 mg/kg/day) |

| Body Weight Change (%) | +5.2 ± 1.1 | +4.9 ± 1.3 | +4.5 ± 1.5 |

| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 10 | 42 ± 12 |

| Aspartate Aminotransferase (AST) (U/L) | 55 ± 12 | 58 ± 15 | 62 ± 18 |

| Clinical Observations | No abnormalities | No abnormalities | No abnormalities |

Data are presented as mean ± standard deviation (n=5 mice per group).

No significant changes in body weight or liver enzymes (ALT, AST) were observed. Clinical observations did not reveal any signs of toxicity at the tested doses.

Experimental Protocols

In Vivo Pharmacokinetics Protocol

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Groups:

-

Group 1: Inhibirex 2 mg/kg via intravenous (IV) injection.

-

Group 2: Inhibirex 10 mg/kg via oral gavage (PO).

-

-

Procedure:

-

Administer Inhibirex to each group.

-

Collect blood samples (approximately 50 µL) via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Process blood to plasma and store at -80°C until analysis.

-

-

Analysis:

-

Plasma concentrations of Inhibirex are determined by LC-MS/MS.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis.

-

Collagen-Induced Arthritis (CIA) Efficacy Protocol

-

Animals: Male DBA/1 mice (8-10 weeks old).

-

Induction of Arthritis:

-

Day 0: Immunize mice with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Day 21: Administer a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Begin treatment on Day 21 and continue daily until Day 42.

-

Administer vehicle or Inhibirex (10 or 30 mg/kg) via oral gavage.

-

-

Assessments:

-

Monitor body weight and clinical signs of arthritis twice weekly.

-

Score arthritis severity based on a scale of 0-4 for each paw (maximum score of 16 per mouse).

-

Measure paw thickness using a digital caliper.

-

On Day 42, collect blood for cytokine analysis (e.g., TNF-α ELISA).

-

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. mdbioproducts.com [mdbioproducts.com]

- 2. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]